![molecular formula C20H30N2O4S B14682766 cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-78-4](/img/structure/B14682766.png)
cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is an organic compound with the molecular formula C20H30N2O4S. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its unique chemical structure, which includes a cycloheptyl group, a cyclohexylsulfamoyl group, and a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of cycloheptyl isocyanate with 4-(cyclohexylsulfamoyl)phenol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow system to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the reaction and reduce the need for hazardous reagents like phosgene. This method is environmentally friendly and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
Uniqueness
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to its cycloheptyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
35819-78-4 |
|---|---|
Formule moléculaire |
C20H30N2O4S |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C20H30N2O4S/c23-20(26-18-10-6-1-2-7-11-18)21-16-12-14-19(15-13-16)27(24,25)22-17-8-4-3-5-9-17/h12-15,17-18,22H,1-11H2,(H,21,23) |
Clé InChI |
JDVARSLVAOVTSY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


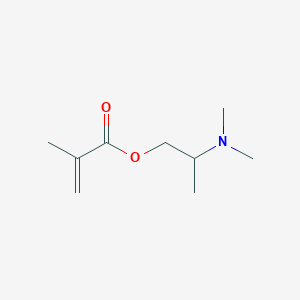
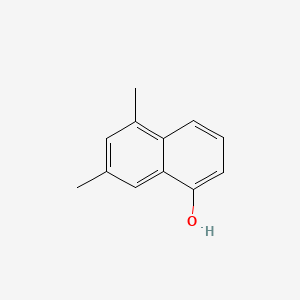
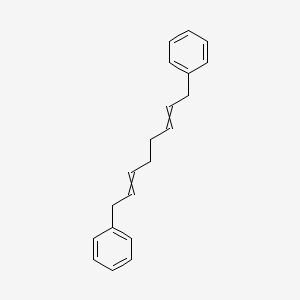


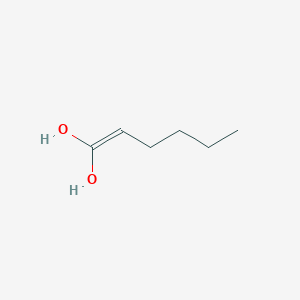
![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
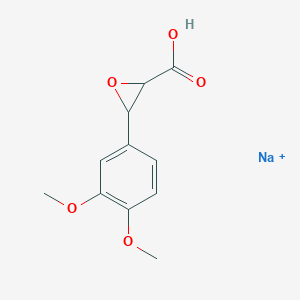
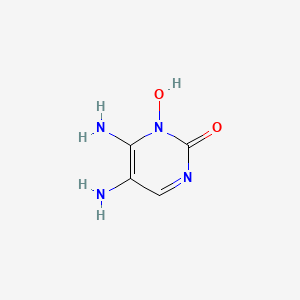
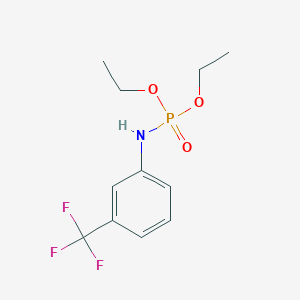
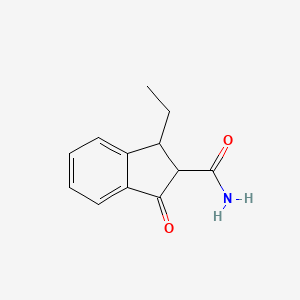
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
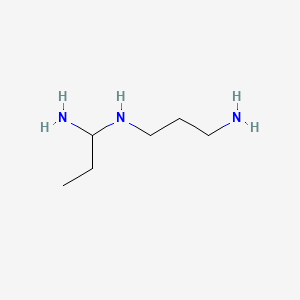
![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
